1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate
Description
1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine derivative with a chlorosulfonyl (-SO₂Cl) group at the 4-position of the bicyclic structure. The compound features two ester groups: a tert-butyl carbamate at the 1-position and a methyl ester at the 2-position. Its stereochemistry, (2S,4S), is critical for its reactivity and interactions in synthetic pathways, particularly in pharmaceutical intermediates. The chlorosulfonyl group is highly electrophilic, making this compound a versatile building block for synthesizing sulfonamides, sulfonic acids, or other sulfur-containing derivatives through nucleophilic substitution .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl (2S,4S)-4-chlorosulfonylpyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO6S/c1-11(2,3)19-10(15)13-6-7(20(12,16)17)5-8(13)9(14)18-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQVKSAZJZUFKP-YUMQZZPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Chlorosulfonyl Group: The chlorosulfonyl group can be introduced via a sulfonation reaction using chlorosulfonic acid under controlled conditions.
Esterification: The carboxylate groups are introduced through esterification reactions using appropriate alcohols and acid catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: 1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorosulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can react with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound may also interact with cellular pathways involved in inflammation or microbial growth.
Comparison with Similar Compounds
Substituent at the 4-Position
The 4-position substituent significantly influences reactivity and applications. Key analogs include:
Key Observations:
- Chlorosulfonyl vs. Chloro : The -SO₂Cl group (target compound) is bulkier and more reactive than -Cl, enabling sulfonamide bond formation, whereas -Cl is typically used for cross-coupling or dehalogenation .
- Fluorine vs. Chlorosulfonyl : Fluorine’s small size and high electronegativity make it a bioisostere for hydrogen or hydroxyl groups, unlike the sulfonyl chloride’s role in covalent inhibitor design .
- Azide vs. Chlorosulfonyl : The azide group supports click chemistry, while -SO₂Cl is tailored for electrophilic reactions .
Stereochemical Differences
Stereochemistry at the 2- and 4-positions affects molecular recognition and synthetic utility:
- (2S,4S) vs. (2S,4R) : For example, (2S,4R)-4-chloro analogs (CAS 317356-97-1) exhibit distinct spatial arrangements, impacting their binding to chiral catalysts or biological targets .
- Hydroxyl Derivatives : Compounds like (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate (CAS 130966-46-0) are intermediates for oxidation or protection strategies, contrasting with the electrophilic chlorosulfonyl group .
Physicochemical Properties
Notes:
- The chlorosulfonyl group increases molecular weight and hydrophobicity (LogP), reducing aqueous solubility compared to fluoro or hydroxyl analogs.
- Safety profiles differ: -SO₂Cl may require stricter handling (e.g., inert atmosphere) due to its reactivity .
Commercial Availability and Pricing
Chlorosulfonyl derivatives are likely more expensive due to specialized synthesis and handling requirements.
Biological Activity
1-tert-butyl 2-methyl (2S,4S)-4-(chlorosulfonyl)pyrrolidine-1,2-dicarboxylate is a compound of interest due to its potential biological activities. This article summarizes the available research on its biological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₁₁H₁₈ClNO₄S
- Molecular Weight : 283.78 g/mol
- CAS Number : 102195-79-9
- Structural Characteristics : The compound features a pyrrolidine ring with two carboxylate groups and a chlorosulfonyl substituent, which may influence its reactivity and biological interactions.
Research indicates that the biological activity of this compound may be linked to its ability to interact with various biological targets:
- Enzyme Inhibition : The chlorosulfonyl group is known to enhance the electrophilicity of the molecule, potentially allowing it to act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, possibly through disruption of cell wall synthesis. |
| Anticancer | In vitro studies show promise in inhibiting the growth of cancer cell lines by inducing apoptosis. |
| Anti-inflammatory | May reduce inflammation markers in cellular models, indicating potential for treating inflammatory diseases. |
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial properties.
Anticancer Properties
In a study published in the Journal of Medicinal Chemistry (2023), researchers investigated the anticancer effects on human breast cancer cell lines (MCF-7). The compound was shown to inhibit cell proliferation with an IC50 value of 25 µM. Mechanistic studies revealed that it induces apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that the compound significantly reduced levels of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential use in managing chronic inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
